molecular formula C12H17NO B2558518 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol CAS No. 24061-37-8

1-(3-Methylpyridin-2-yl)cyclohexan-1-ol

Cat. No.: B2558518
CAS No.: 24061-37-8
M. Wt: 191.274
InChI Key: DSPMSNORRVQMHI-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H17NO It is characterized by a cyclohexanol ring substituted with a 3-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol typically involves the reaction of 3-methylpyridine with cyclohexanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through distillation or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Methylpyridin-2-yl)cyclohexanone.

    Reduction: Formation of 1-(3-Methylpyridin-2-yl)cyclohexane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)cyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Methylpyridin-3-yl)cyclohexan-1-ol
  • 1-(4-Methylpyridin-2-yl)cyclohexan-1-ol
  • 1-(3-Ethylpyridin-2-yl)cyclohexan-1-ol

Uniqueness: 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-6-5-9-13-11(10)12(14)7-3-2-4-8-12/h5-6,9,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMSNORRVQMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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